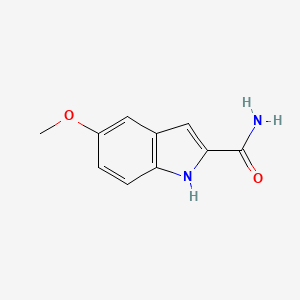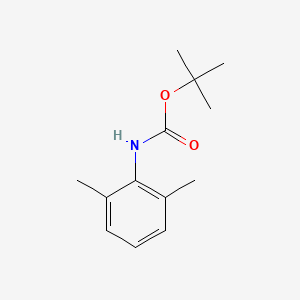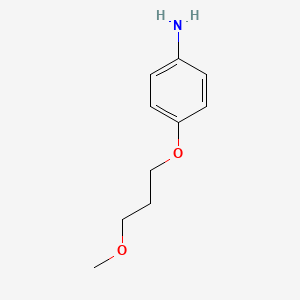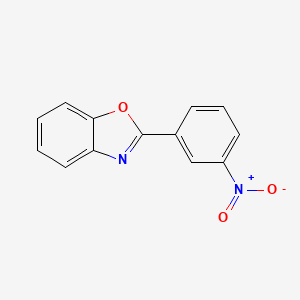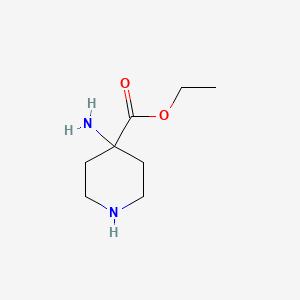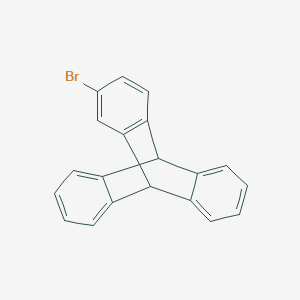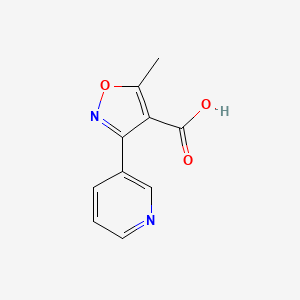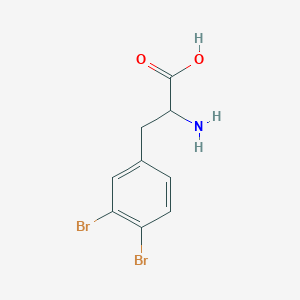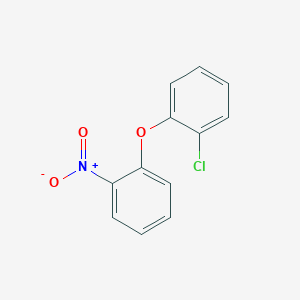
1-(2-Chlorophenoxy)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenoxy)-2-nitrobenzene: is an organic compound with the molecular formula C12H8ClNO3 It is a chlorinated aromatic ether with a nitro group attached to one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenoxy)-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of chlorobenzene followed by etherification. The nitration step typically involves the reaction of chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting 2-nitrochlorobenzene is then reacted with phenol in the presence of a base, such as potassium carbonate, to form the desired ether compound.
Industrial Production Methods: Industrial production of 1-chloro-2-(2-nitrophenoxy)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted products with amine or thiol groups.
Reduction: 1-Chloro-2-(2-aminophenoxy)benzene.
Oxidation: Various oxidized derivatives depending on the conditions used.
Scientific Research Applications
1-(2-Chlorophenoxy)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.
Medicinal Chemistry: It may be explored for its potential biological activity and used as a building block in the synthesis of pharmaceutical compounds.
Environmental Chemistry: The compound can be studied for its behavior and transformation in the environment, particularly in the context of pollution and remediation.
Mechanism of Action
The mechanism of action of 1-chloro-2-(2-nitrophenoxy)benzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparison with Similar Compounds
1-Chloro-2-(4-nitrophenoxy)benzene: Similar structure but with the nitro group in a different position.
2-Chloro-4-nitrophenol: Contains both chlorine and nitro groups but lacks the ether linkage.
2-Nitrochlorobenzene: A precursor in the synthesis of 1-chloro-2-(2-nitrophenoxy)benzene.
Uniqueness: 1-(2-Chlorophenoxy)-2-nitrobenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both chlorine and nitro groups on the aromatic ring allows for diverse chemical transformations, making it a valuable compound in organic synthesis and materials science.
Properties
Molecular Formula |
C12H8ClNO3 |
|---|---|
Molecular Weight |
249.65 g/mol |
IUPAC Name |
1-(2-chlorophenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C12H8ClNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H |
InChI Key |
IPXFIAVYHUNYTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

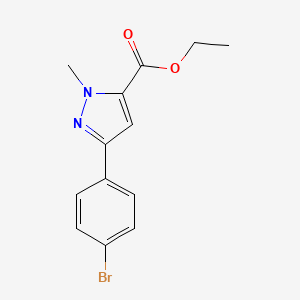

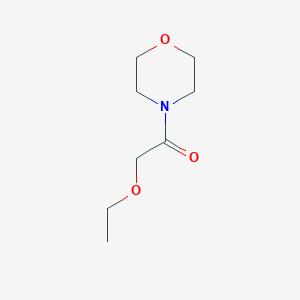
![1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1636292.png)

